molecular formula C6H11N B12994257 Cis-[1,1'-bi(cyclopropan)]-2-amine

Cis-[1,1'-bi(cyclopropan)]-2-amine

Cat. No.: B12994257
M. Wt: 97.16 g/mol
InChI Key: SZVQRCAIAVDYOF-WDSKDSINSA-N
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Description

Cis-[1,1’-bi(cyclopropan)]-2-amine is a unique organic compound characterized by its rigid, planar structure due to the presence of cyclopropane rings. Cyclopropane rings are known for their high strain and limited rotational freedom, which significantly influences the compound’s chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-[1,1’-bi(cyclopropan)]-2-amine typically involves the formation of cyclopropane rings through the reaction of carbenes with alkenes. One common method is the Simmons-Smith reaction, where a carbene is generated in situ from reagents such as chloroform and potassium hydroxide. The carbene then reacts with an alkene to form the cyclopropane ring .

Industrial Production Methods

Industrial production of cis-[1,1’-bi(cyclopropan)]-2-amine may involve large-scale synthesis using similar carbene reactions, optimized for higher yields and purity. The process may include steps such as purification through distillation or crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Cis-[1,1’-bi(cyclopropan)]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides

Major Products Formed

    Oxidation: Cyclopropane carboxylic acids

    Reduction: Cyclopropane derivatives

    Substitution: Various substituted cyclopropane compounds

Scientific Research Applications

Cis-[1,1’-bi(cyclopropan)]-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-[1,1’-bi(cyclopropan)]-2-amine involves its interaction with molecular targets through its strained cyclopropane rings. The high strain energy of the cyclopropane rings makes the compound highly reactive, allowing it to participate in various chemical reactions. The amine group can form hydrogen bonds and interact with biological molecules, influencing biochemical pathways .

Comparison with Similar Compounds

Cis-[1,1’-bi(cyclopropan)]-2-amine can be compared with other cyclopropane derivatives, such as:

The uniqueness of cis-[1,1’-bi(cyclopropan)]-2-amine lies in its specific cis-configuration, which imparts distinct chemical and physical properties compared to its trans-isomer and other cyclopropane derivatives .

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

(1S,2S)-2-cyclopropylcyclopropan-1-amine

InChI

InChI=1S/C6H11N/c7-6-3-5(6)4-1-2-4/h4-6H,1-3,7H2/t5-,6-/m0/s1

InChI Key

SZVQRCAIAVDYOF-WDSKDSINSA-N

Isomeric SMILES

C1CC1[C@@H]2C[C@@H]2N

Canonical SMILES

C1CC1C2CC2N

Origin of Product

United States

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